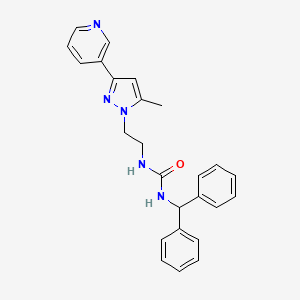
1-benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H25N5O and its molecular weight is 411.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea, identified by its CAS number 2034289-73-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H25N5O, with a molecular weight of 411.5 g/mol. The structure features a benzhydryl group attached to a urea moiety, which is further substituted with a pyridinyl-pyrazole derivative. This unique structure may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034289-73-9 |
| Molecular Formula | C25H25N5O |
| Molecular Weight | 411.5 g/mol |
Anticancer Potential
Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential for development as anticancer agents .
Enzymatic Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Pyrazole derivatives are known to interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as diabetes and cancer . The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .
Enzyme Interaction Study
Another research effort focused on the interaction of pyrazole derivatives with protein targets. It was found that certain derivatives could effectively inhibit the activity of kinases implicated in cancer progression. This suggests that this compound might possess similar inhibitory effects, making it a candidate for further development in targeted therapies .
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-19-17-23(22-13-8-14-26-18-22)29-30(19)16-15-27-25(31)28-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,17-18,24H,15-16H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOFMLRWLPZBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














